molecular formula C25H21F3N2O3S B11423997 2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11423997
M. Wt: 486.5 g/mol
InChI Key: ZVSAXACYLKFYFT-UHFFFAOYSA-N
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Description

2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzothiazepine ring, and a trifluoromethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of the benzothiazepine ring and the subsequent attachment of the methoxyphenyl and trifluoromethylphenyl groups. Common synthetic routes may involve the use of reagents such as 2-methoxyphenyl isocyanate and various catalysts to facilitate the reactions . Industrial production methods would likely optimize these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group in the benzothiazepine ring can be reduced to form alcohols.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazepine ring and the attached functional groups allow it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds include other benzothiazepines and derivatives with different substituents. For example:

The uniqueness of 2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups and the benzothiazepine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H21F3N2O3S

Molecular Weight

486.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H21F3N2O3S/c1-33-19-11-9-16(10-12-19)22-14-24(32)30(20-7-2-3-8-21(20)34-22)15-23(31)29-18-6-4-5-17(13-18)25(26,27)28/h2-13,22H,14-15H2,1H3,(H,29,31)

InChI Key

ZVSAXACYLKFYFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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